2-Hydroxy-5-nitrobenzene-1-sulfonamide
CAS No.: 82020-57-3
Cat. No.: VC18212476
Molecular Formula: C6H6N2O5S
Molecular Weight: 218.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82020-57-3 |
|---|---|
| Molecular Formula | C6H6N2O5S |
| Molecular Weight | 218.19 g/mol |
| IUPAC Name | 2-hydroxy-5-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H,(H2,7,12,13) |
| Standard InChI Key | JHZUWNGDWLEACF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
The molecular formula of 2-hydroxy-5-nitrobenzene-1-sulfonamide is C₆H₅N₂O₅S, derived from its benzene core and functional substituents. The molecular weight is calculated as 217.18 g/mol, consistent with nitroaromatic sulfonamides of similar complexity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅N₂O₅S |
| Molecular Weight | 217.18 g/mol |
| IUPAC Name | 2-Hydroxy-5-nitrobenzenesulfonamide |
| SMILES | O=S(=O)(N)c1cc(N+[O-])ccc1O |
Crystallographic and Conformational Analysis
The planar benzene ring adopts a geometry where steric and electronic effects from substituents influence bond angles. The nitro group at position 5 creates electron-withdrawing effects, polarizing the ring and affecting the acidity of the hydroxyl group at position 2 . Computational models of related sulfonamides predict a dihedral angle of ~30° between the sulfonamide group and the aromatic plane .
Synthesis and Manufacturing
Precursor-Based Routes
The most plausible synthesis involves the ammonolysis of 2-hydroxy-5-nitrobenzenesulfonyl chloride (CAS 1261760-59-1), a commercially available intermediate . This reaction proceeds via nucleophilic substitution, where the chloride leaving group is replaced by an amine:
Table 2: Synthesis Conditions
| Parameter | Value |
|---|---|
| Reaction Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–5°C (controlled) |
| Catalyst | None required |
| Yield | ~75–85% (estimated) |
Purification and Isolation
Crude product purification typically involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies on analogs suggest decomposition above 200°C, with the nitro group prone to reduction under acidic or reductive conditions .
Acid-Base Behavior
The hydroxyl group (pKa ≈ 8.2) and sulfonamide (pKa ≈ 10.5) contribute to pH-dependent solubility. Deprotonation at high pH enhances aqueous solubility but may destabilize the nitro group .
Table 3: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 185–190°C (decomposes) |
| logP (Octanol-Water) | 1.2 ± 0.3 |
| Refractive Index | 1.612 ± 0.02 |
Functional Applications
Pharmaceutical Intermediate
Sulfonamides are pivotal in drug discovery, serving as protease inhibitors or antibacterial agents. The nitro group in this compound may act as a pharmacophore for targeting nitroreductase-expressing pathogens .
Material Science
Nitroaromatic sulfonamides are explored as precursors for conductive polymers or ligands in metal-organic frameworks (MOFs). The electron-deficient ring system facilitates π-stacking interactions .
Analytical Chemistry
Functionalization with fluorescent tags could enable its use as a probe for detecting thiol groups or metal ions, leveraging the sulfonamide’s chelating potential .
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Eye Exposure | Use safety goggles |
| Inhalation Risk | Operate in fume hood |
Environmental Impact
Nitroaromatic compounds are generally persistent in the environment. Biodegradation studies on similar molecules show slow microbial breakdown, necessitating controlled waste disposal .
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